4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol
Description
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by a salicylaldehyde-derived backbone with a bromo substituent at the 4-position and an imino-linked 4-ethoxyphenyl group. Such Schiff bases are widely studied for their versatility in forming metal complexes and applications in sensing, catalysis, and bioactive agent development.
Properties
CAS No. |
4718-19-8 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
4-bromo-2-[(4-ethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-10,18H,2H2,1H3 |
InChI Key |
RWTSBLZRCLRZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-ethoxyaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Metal Ion Sensing
- HL1 and HL2 (4-bromo vs. non-bromo analogs): HL1 (4-bromo) selectively binds Cu²⁺ via fluorescence quenching (turn-off), while HL2 (non-bromo) detects Zn²⁺ via turn-on fluorescence. The bromo group modulates electronic transitions and metal selectivity .
- Comparison with Z7 : Thiazole-containing analogs like Z7 exhibit shifted absorption maxima due to extended conjugation, but their sensing capabilities are less documented compared to simpler bromoaniline derivatives .
Coordination Chemistry
- Metal Complex Stability : Ethoxy and methoxy groups enhance ligand flexibility, facilitating octahedral geometry in Mn(II), Fe(III), and Cr(III) complexes . In contrast, chloro-substituted analogs (e.g., ) form less stable complexes due to weaker electron donation.
- Structural Diversity : Thiazole- and triazole-containing derivatives (e.g., ) form rigid, planar complexes suitable for catalysis or material science applications.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The ν(C=N) stretch in Schiff bases typically appears at 1590–1620 cm⁻¹. Bromo substituents lower this frequency slightly due to electron withdrawal .
- Crystallography: Ethoxy-substituted analogs may exhibit thermochromism, as seen in polymorphs of 4-bromo-2-[(phenylimino)methyl]phenol, where crystal packing and π-stacking differ with substituent bulk .
Biological Activity
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by empirical data and case studies.
Chemical Structure and Synthesis
The molecular formula of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol is . The synthesis typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-ethoxyaniline, facilitated by an acid catalyst under reflux conditions. This process forms the imine bond characteristic of Schiff bases.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, halogenated phenolic compounds have demonstrated effectiveness against various bacterial strains. The presence of bromine in 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol is believed to enhance its bioactivity.
A study evaluating related compounds found that derivatives with halogen substituents showed minimum inhibitory concentration (MIC) values ranging from 75 µg/mL against Bacillus subtilis to 150 µg/mL against Pseudomonas aeruginosa . These findings suggest that 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol could exhibit similar or improved antimicrobial efficacy.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Research has shown that Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and interaction with cellular signaling pathways. A related study highlighted the anticancer activity of halogenated Schiff bases, which often target specific enzymes or receptors involved in tumor progression .
The biological activity of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol can be attributed to its ability to form hydrogen bonds and participate in nucleophilic addition reactions due to its phenolic and imine functional groups. These interactions allow the compound to modulate biochemical pathways effectively.
- Hydrogen Bonding : The phenolic hydroxyl group can engage in hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
- Nucleophilic Addition : The imine group may react with nucleophiles present in biological systems, potentially leading to the formation of more reactive species that can disrupt cellular processes.
Case Studies and Empirical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
